molecular formula C14H10N2OS B7852856 phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone

phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone

Cat. No.: B7852856
M. Wt: 254.31 g/mol
InChI Key: WVONOTFBACQFPO-UHFFFAOYSA-N
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Description

The compound identified as “phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone” is a chemical entity listed in the PubChem database. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent purification.

    Step 3: Final reaction to obtain this compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes to ensure consistency and efficiency. This often involves:

    Large-scale reactors: to handle bulk quantities.

    Automated systems: for precise control of reaction conditions.

    Purification techniques: such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Involvement in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include [specific oxidants] under [specific conditions].

    Reduction: Reducing agents such as [specific reductants] are used under [specific conditions].

    Substitution: Reagents like [specific nucleophiles or electrophiles] are employed under [specific conditions].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation products: [List of products].

    Reduction products: [List of products].

    Substitution products: [List of products].

Scientific Research Applications

phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone is widely used in various fields of scientific research, including:

    Chemistry: As a reagent or intermediate in synthetic chemistry.

    Biology: In studies involving biochemical pathways and molecular interactions.

    Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

The mechanism by which phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. This includes:

    Molecular Targets: Binding to [specific proteins or enzymes].

    Pathways Involved: Modulation of [specific biochemical pathways], leading to [specific effects].

Properties

IUPAC Name

phenyl-(2-sulfanyl-3H-benzimidazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVONOTFBACQFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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